![molecular formula C13H8BrClN2O4 B14125597 2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid](/img/structure/B14125597.png)
2-[(4-Bromophenyl)amino]-6-chloro-3-nitrobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid is an organic compound that features a bromophenylamino group, a chloro group, and a nitro group attached to a benzoic acid core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: The addition of a chloro group to the aromatic ring.
Amination: The substitution of a hydrogen atom with a bromophenylamino group.
These reactions often require specific conditions such as the use of strong acids for nitration, halogenating agents like chlorine gas or N-chlorosuccinimide for halogenation, and amination reagents like bromophenylamine under controlled temperatures and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism of action of 2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro, chloro, and bromophenylamino groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenylamino)-6-chloro-3-nitro-benzoic acid
- 2-(4-Bromophenylamino)-6-fluoro-3-nitro-benzoic acid
- 2-(4-Bromophenylamino)-6-chloro-3-amino-benzoic acid
Uniqueness
2-(4-Bromophenylamino)-6-chloro-3-nitro-benzoic acid is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (bromophenylamino) groups can influence its reactivity and interactions with other molecules.
属性
分子式 |
C13H8BrClN2O4 |
|---|---|
分子量 |
371.57 g/mol |
IUPAC 名称 |
2-(4-bromoanilino)-6-chloro-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H8BrClN2O4/c14-7-1-3-8(4-2-7)16-12-10(17(20)21)6-5-9(15)11(12)13(18)19/h1-6,16H,(H,18,19) |
InChI 键 |
SWZZGZRJRUKCJS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


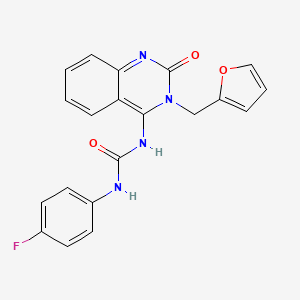
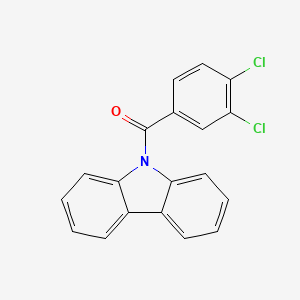
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-3-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxyoxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B14125523.png)
![4,4,5,5-tetramethyl-2-[(Z)-3-phenylbut-2-en-2-yl]-1,3,2-dioxaborolane](/img/structure/B14125527.png)
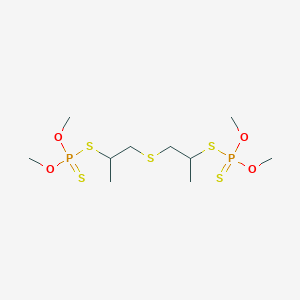
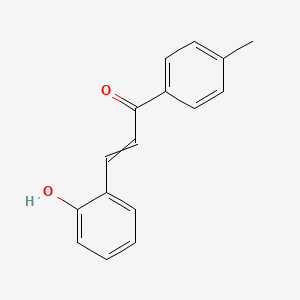
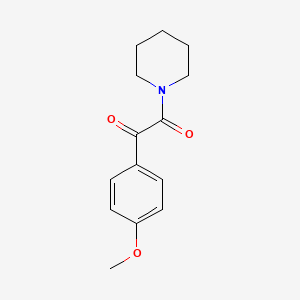
![Cyclodecyloxy-[di(cyclodecyl)-lambda4-sulfanylidene]methanethiolate](/img/structure/B14125556.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14125562.png)
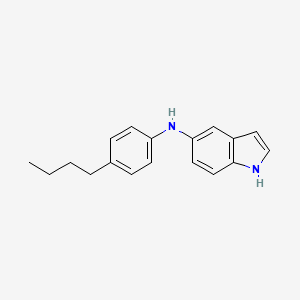
![N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide](/img/structure/B14125569.png)
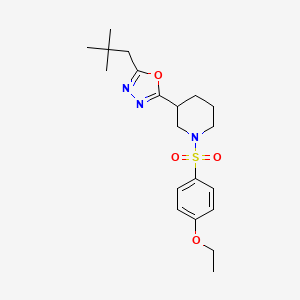
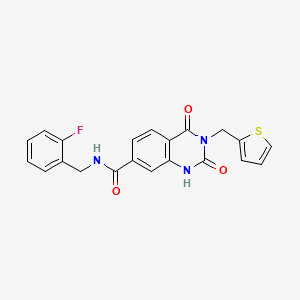
![3-Bromo-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole](/img/structure/B14125603.png)
